N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide
Description
“N’-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds were synthesized via the formation of pyrazol-3-one substrates . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is critical for their biological activities . The geometries of all the ligands were optimized using density functional theory (DFT) B3LYP method in conjunction with the 6-31G** basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include the formation of pyrazol-3-one substrates and the Huisgen 1,3-dipolar cycloaddition reaction .Future Directions
The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve further optimization of these compounds as anticancer agents . There is a serious demand for therapies targeting cancer subtypes, and the discovery of inhibitors or developing drugs remains an intense area of research .
properties
IUPAC Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3/c1-19-12-10(6-16-19)11(14-7-15-12)17-18-13(21)8-3-2-4-9(5-8)20(22)23/h2-7H,1H3,(H,18,21)(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJOLKYICSKJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.